3'-Nitro-[1,1'-biphenyl]-4-ol

Catalog No.
S1921599
CAS No.
53059-30-6
M.F
C12H9NO3
M. Wt
215.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Nitro-[1,1'-biphenyl]-4-ol

CAS Number

53059-30-6

Product Name

3'-Nitro-[1,1'-biphenyl]-4-ol

IUPAC Name

4-(3-nitrophenyl)phenol

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

InChI

InChI=1S/C12H9NO3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H

InChI Key

UNJAJDWFIYUSJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)O

Availability and Suppliers

3'-Nitro-[1,1'-biphenyl]-4-ol, also known by CAS number 885-82-5, is a niche organic compound available from a number of chemical suppliers for scientific research purposes [, , ].

Potential Applications

Due to the presence of the nitro functional group (NO2), 3'-Nitro-[1,1'-biphenyl]-4-ol could be of interest for research in various areas of organic chemistry, such as:

  • Synthesis of new molecules: The nitro group can be used as a precursor for introducing other functional groups, allowing researchers to create new and complex molecules.
  • Study of reaction mechanisms: The reactivity of the nitro group can be exploited to investigate reaction mechanisms in organic chemistry [].

3'-Nitro-[1,1'-biphenyl]-4-ol is an organic compound characterized by the molecular formula C₁₂H₉N₃O₃. This compound features a biphenyl structure where a nitro group is attached to the third carbon of one phenyl ring and a hydroxyl group is attached to the fourth carbon of the other phenyl ring. It is known for its distinctive chemical properties, which arise from the presence of both the nitro and hydroxyl functional groups, making it a compound of interest in various fields of research and industry .

There is no current information available on the specific mechanism of action of 3'-nitro-[1,1'-biphenyl]-4-ol. Without knowledge of its biological activity or applications, it is impossible to discuss its mechanism of action in a scientific context.

  • Nitro groups can be mildly explosive under specific conditions.
  • Organic compounds with aromatic rings can be flammable.

  • Oxidation: The hydroxyl group can be oxidized to form quinone derivatives. Common reagents include hydrogen peroxide and potassium permanganate.
  • Reduction: The nitro group can be reduced to an amino group using agents like hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Major Products Formed

  • Oxidation: Quinone derivatives.
  • Reduction: Amino-biphenyl derivatives.
  • Substitution: Alkylated or acylated biphenyl derivatives.

Research into the biological activity of 3'-Nitro-[1,1'-biphenyl]-4-ol has indicated potential therapeutic properties. Studies have suggested that it may exhibit anti-inflammatory and antimicrobial effects, making it a candidate for further exploration in medicinal chemistry. Its interactions with various biomolecules could influence cellular pathways, although specific mechanisms remain an area for ongoing research .

The synthesis of 3'-Nitro-[1,1'-biphenyl]-4-ol typically involves two main steps:

  • Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
  • Hydroxylation: The compound undergoes selective hydroxylation, which can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.

In industrial applications, continuous flow reactors may be employed to optimize reaction conditions and maximize yield .

3'-Nitro-[1,1'-biphenyl]-4-ol has diverse applications across various fields:

  • Chemistry: Serves as a precursor in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential interactions with biological systems.
  • Medicine: Explored for therapeutic properties including anti-inflammatory and antimicrobial effects.
  • Industry: Used in producing dyes, pigments, and specialty chemicals .

Studies on the interactions of 3'-Nitro-[1,1'-biphenyl]-4-ol with biomolecules are crucial for understanding its biological activity. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions could lead to significant biological effects, warranting further investigation into its pharmacological potential .

Several compounds share structural similarities with 3'-Nitro-[1,1'-biphenyl]-4-ol. Here’s a comparison highlighting their uniqueness:

Compound NameKey Differences
3-NitrobiphenylLacks the hydroxyl group; different reactivity.
4-HydroxybiphenylLacks the nitro group; distinct chemical properties.
2’-Nitro-[1,1’-biphenyl]-4-olNitro group in a different position; alters reactivity.
3,3'-Dinitro-[1,1'-biphenyl]-4-olContains two nitro groups; higher reactivity potential.
4'-Methyl-3-nitro-[1,1'-biphenyl]-4-olMethyl substitution alters physical properties.
3'-Amino-3-nitro-[1,1'-biphenyl]-4-olAmino group instead of hydroxyl; different biological activity.

Uniqueness

The unique combination of both nitro and hydroxyl groups in 3'-Nitro-[1,1'-biphenyl]-4-ol confers distinct chemical reactivity and potential applications that differentiate it from similar compounds. This makes it particularly valuable in both synthetic chemistry and biological research .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become the cornerstone methodology for synthesizing biphenyl derivatives, including 3'-Nitro-[1,1'-biphenyl]-4-ol. These transformations proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [5] [6]. The versatility and efficiency of palladium catalysis enable the formation of carbon-carbon bonds under relatively mild conditions with excellent functional group tolerance [7] [8].

The general approach involves the coupling of appropriately substituted aryl halides with organoboron reagents in the presence of a palladium catalyst and base. For 3'-Nitro-[1,1'-biphenyl]-4-ol synthesis, typical starting materials include 3-nitrobromobenzene and 4-hydroxyphenylboronic acid, or their corresponding derivatives [9] [4]. The reaction mechanism proceeds through formation of an active palladium(0) species, followed by oxidative addition with the aryl halide to generate an organopalladium(II) intermediate [5]. Subsequent transmetalation with the activated organoboron species and reductive elimination yield the desired biphenyl product while regenerating the active catalyst [6] [10].

Suzuki-Miyaura Reaction Optimization Parameters

The Suzuki-Miyaura coupling represents the most widely employed method for biphenyl synthesis due to its operational simplicity, broad substrate scope, and environmentally benign nature of organoboron reagents [3] [11]. Optimization of reaction parameters is crucial for achieving high yields and selectivity in the synthesis of 3'-Nitro-[1,1'-biphenyl]-4-ol.

Temperature optimization studies reveal that elevated temperatures generally enhance reaction rates and yields. Research demonstrates that temperatures in the range of 80-140°C provide optimal results, with 100°C representing the ideal balance between reaction efficiency and side product formation [12] [13]. At temperatures below 80°C, reaction rates become prohibitively slow, while temperatures exceeding 140°C can lead to catalyst decomposition and increased formation of homocoupling byproducts [14] [15].

Reaction time optimization indicates that residence times of 6-24 hours are typically required for complete conversion. Studies using design of experiments approaches have shown that 6-hour reaction times provide near-optimal yields while minimizing energy consumption and reactor occupancy [12] [16]. Shorter reaction times result in incomplete conversion, whereas extended reaction periods beyond 24 hours show minimal improvement in yield [17].

Catalyst loading optimization reveals that 1-5 mol% palladium loading provides the most cost-effective results. Research indicates that 5 mol% catalyst loading represents the optimal balance between activity and economic considerations for most substrates [12] [13]. Lower catalyst loadings may result in incomplete conversion, particularly for challenging substrates, while higher loadings provide diminishing returns in yield improvement [18].

Base concentration effects demonstrate that 1.5-3.0 equivalents of base provide optimal results. Excess base concentrations can paradoxically decrease conversion rates due to interference with the transmetalation step [17] [19]. Studies using potassium carbonate and cesium carbonate as bases show that 2.0 equivalents represent the optimal loading for most reaction conditions [9] [20].

Ligand to palladium ratios in the range of 2:1 to 4:1 have been shown to provide enhanced catalyst stability and activity. Higher ligand ratios prevent catalyst aggregation and maintain the active catalytic species throughout the reaction [18] [21]. A 3:1 ligand to palladium ratio has emerged as the standard for most applications [11] [8].

Catalyst Selection (Palladium(II) Acetate versus Palladium on Carbon Systems)

The choice of palladium catalyst system significantly influences the efficiency, selectivity, and practicality of biphenyl synthesis. Two major categories of catalysts have emerged as particularly important: homogeneous palladium(II) acetate systems and heterogeneous palladium on carbon systems.

Palladium(II) acetate combined with phosphine ligands represents the most widely used homogeneous catalyst system for Suzuki-Miyaura coupling. This system typically employs triphenylphosphine, although more advanced ligands such as XPhos and bis(di-tert-butylphosphino)ferrocene have shown superior performance [11] [8]. Palladium(II) acetate systems demonstrate excellent activity with turnover numbers ranging from 50-500 depending on the ligand employed [18]. The system requires temperatures of 50-100°C and provides broad substrate scope, including challenging electron-deficient aryl halides [14] [13].

The mechanism involves in situ reduction of palladium(II) acetate to the active palladium(0) species, which can be facilitated by the organoboron reagent, base, or phosphine ligand [18]. Studies have shown that the trinuclear palladium acetate species [Pd₃(OAc)₆] represents the true form of commercial "palladium(II) acetate" and that different commercial sources can contain varying amounts of nitrogen oxide impurities that affect catalytic performance [18].

Palladium on carbon systems represent an attractive alternative for industrial applications due to their heterogeneous nature, which facilitates catalyst recovery and recycling. These systems typically employ 5-10% palladium loading on activated carbon support and demonstrate excellent recyclability over multiple reaction cycles [22] [23]. However, palladium on carbon systems generally exhibit lower activity compared to homogeneous systems, requiring higher temperatures (65-120°C) and longer reaction times [24] [23].

The heterogeneous nature of palladium on carbon catalysts presents both advantages and limitations. While catalyst recovery is straightforward, the reaction mechanism likely involves leaching of palladium species into solution, followed by redeposition onto the support [25] [26]. This process can lead to gradual catalyst deactivation over multiple cycles, particularly in the presence of strongly coordinating substrates or products [22].

Recent developments in supported palladium catalysts have focused on silica-based systems that combine the advantages of heterogeneous catalysis with improved activity. These systems demonstrate turnover numbers exceeding 60,000 and can be recycled up to ten times with minimal loss of activity [27]. The use of silica supports provides better dispersion of palladium nanoparticles and reduces metal leaching compared to carbon-supported systems [27].

Solvent System Optimization in Biphenyl Synthesis

Solvent selection plays a crucial role in determining the efficiency, selectivity, and environmental impact of biphenyl synthesis reactions. The choice of solvent affects catalyst solubility, substrate solvation, base dissolution, and product isolation. Modern approaches increasingly favor aqueous or mixed aqueous-organic systems to improve sustainability and reduce environmental impact [28] [29].

The solvent must provide adequate solvation for all reaction components while maintaining catalyst stability throughout the reaction. Polar aprotic solvents such as dimethylformamide, dimethylacetamide, and acetonitrile have traditionally been preferred due to their ability to dissolve both organic substrates and inorganic bases [30] [13]. These solvents also stabilize the palladium catalyst and facilitate the transmetalation step [30].

Temperature-dependent solubility considerations become particularly important when designing scalable processes. The solvent must maintain adequate solubility of reactants and products across the operating temperature range while avoiding precipitation that could compromise mixing and heat transfer [31]. Studies of volatile organic compound solubility in biphenyl systems demonstrate that solubility generally decreases with increasing molecular weight and decreasing temperature [31].

Aqueous/Organic Biphasic Reaction Media

Aqueous biphasic catalysis has gained significant attention as a sustainable approach to cross-coupling reactions. These systems combine the advantages of homogeneous catalysis with simplified product isolation and catalyst recovery [28] [29]. The use of water as a co-solvent or primary solvent reduces environmental impact and often enhances reaction rates through hydrophobic effects [32].

Biphasic systems typically employ water-soluble ligands or surfactants to maintain catalyst activity in the aqueous phase while providing a separate organic phase for product extraction [29] [33]. Tris(3-sulfonatophenyl)phosphine and similar water-soluble phosphines have proven effective for maintaining palladium catalyst activity in aqueous media [29]. Alternatively, surfactant systems such as TPGS-750-M enable effective cross-coupling reactions in pure water at room temperature [8].

The design of biphasic systems requires careful consideration of phase transfer phenomena and interfacial mass transfer. The organic substrate must partition effectively between phases to maintain contact with the aqueous catalyst phase [28]. Studies of rhodium-catalyzed hydroformylation in biphasic systems provide insights applicable to palladium-catalyzed cross-coupling, particularly regarding ligand design and phase transfer optimization [33].

Toluene/water biphasic systems have shown particular promise for biphenyl synthesis, providing yields of 70-85% with good reaction rates [30]. These systems benefit from the ability to use simple inorganic bases while maintaining effective catalyst-substrate contact through vigorous mixing [32]. The organic phase facilitates product isolation, while the aqueous phase can be recycled along with the catalyst [29].

Acetonitrile/water mixtures represent another promising biphasic approach, combining the solvating power of acetonitrile with the benefits of aqueous media. These systems demonstrate yields of 75-90% with fast reaction rates and excellent base solubility [30]. The miscibility of acetonitrile and water at various ratios provides flexibility in optimizing the system for specific substrates [32].

Temperature-Dependent Solubility Considerations

Temperature effects on solubility represent a critical factor in reaction design and scale-up. Most organic compounds, including biphenyl derivatives, exhibit increased solubility at elevated temperatures, which can significantly impact reaction rates and yields [31] [34]. However, temperature increases must be balanced against catalyst stability and energy costs.

Studies of biphenyl solubility in various solvents demonstrate that polar solvents generally provide better solubility at elevated temperatures compared to nonpolar solvents [31]. Methanol, for example, shows excellent temperature-dependent solubility behavior for biphenyl compounds, with poor solubility at room temperature but good solubility at reflux temperatures [34]. This property makes methanol particularly suitable for recrystallization applications [35] [34].

The solubility of reactants and products must be considered throughout the entire temperature profile of the reaction. Initial heating to dissolve reactants, maintenance of temperature during reaction, and cooling for product isolation all require adequate solubility management [31]. Precipitation during reaction can lead to mass transfer limitations and reduced yields [32].

Dimethylformamide and dimethylacetamide demonstrate excellent temperature stability and maintain good solubility for most substrates across wide temperature ranges [30] [13]. These solvents can operate effectively from room temperature to 150°C without significant decomposition, making them ideal for temperature optimization studies [30].

Post-Synthetic Purification Techniques

Effective purification of 3'-Nitro-[1,1'-biphenyl]-4-ol requires carefully designed separation protocols that take advantage of the compound's physical and chemical properties. The presence of both nitro and hydroxyl functional groups provides multiple opportunities for selective separation based on polarity, hydrogen bonding, and electronic effects [36] [37].

The purification strategy must address several challenges including removal of unreacted starting materials, separation of regioisomers, elimination of homocoupling byproducts, and removal of catalyst residues. Modern purification approaches increasingly employ multi-step protocols combining different separation mechanisms to achieve high purity [38] [39].

Quality control considerations require that purification methods provide reproducible results with minimal loss of product. The choice of purification technique depends on the scale of synthesis, required purity level, available equipment, and economic constraints [40] [41].

Chromatographic Separation Protocols

Column chromatography represents the most versatile and widely used method for purifying biphenyl derivatives. The technique relies on differential partitioning between a stationary phase and mobile phase to achieve separation [42]. For nitro-substituted biphenyl compounds, silica gel column chromatography typically provides excellent resolution with good recovery yields [40] [41].

Silica gel stationary phases demonstrate particular effectiveness for separating nitro-biphenyl compounds due to the strong interaction between the nitro group and the polar silica surface [36] [42]. The hydroxyl group on 3'-Nitro-[1,1'-biphenyl]-4-ol provides additional hydrogen bonding interactions that enhance selectivity [37]. Typical mobile phase systems employ hexane/ethyl acetate mixtures with ratios ranging from 4:1 to 1:1 depending on the specific separation requirements [43] [41].

Optimization of mobile phase composition requires preliminary thin-layer chromatography studies to determine appropriate retention factor values. Research indicates that retention factor values in the range of 0.3-0.7 provide optimal separation efficiency for most nitro-biphenyl compounds [41] [42]. Too low retention factors result in poor resolution, while excessively high values lead to peak broadening and reduced recovery [42].

Normal phase high-performance liquid chromatography provides superior resolution and recovery compared to traditional column chromatography, particularly for analytical-scale separations [37]. Hexane/ethyl acetate gradient systems enable baseline separation of closely related isomers with recovery yields exceeding 95% [37]. However, the technique requires specialized equipment and is generally limited to smaller scales [39].

Reverse phase chromatography using C18 stationary phases offers complementary selectivity to normal phase systems. Acetonitrile/water mobile phases (70:30) provide excellent resolution for polar biphenyl derivatives with recovery yields of 90-98% [44] [37]. The technique is particularly useful for separating compounds that co-elute on normal phase systems [44].

Biphenyl-bonded stationary phases represent a specialized approach that takes advantage of π-π stacking interactions between the stationary phase and biphenyl analytes [44] [37]. These phases demonstrate very good resolution and high recovery yields (92-98%) for biphenyl derivatives [37]. The technique shows particular promise for separating positional isomers that are difficult to resolve using conventional phases [39].

Recrystallization Solvent Pair Selection

Recrystallization represents the classical and most economical method for purifying organic compounds, particularly at larger scales where chromatographic methods become impractical [35] [34]. The technique relies on differential solubility at different temperatures to achieve purification through selective crystallization [34].

Effective recrystallization requires identification of solvent systems that provide poor solubility at room temperature but good solubility at elevated temperatures [34]. The ideal solvent system also promotes formation of well-formed crystals that exclude impurities effectively [35]. For 3'-Nitro-[1,1'-biphenyl]-4-ol, the presence of hydrogen bonding functionality requires careful solvent selection [34].

Methanol/water mixtures represent the most effective solvent pair for recrystallizing biphenyl derivatives [35] [34]. These systems provide poor solubility at room temperature but good solubility at reflux temperatures, enabling effective purification [34]. The hydrogen bonding capability of both solvents promotes formation of high-quality crystals with excellent purity (>95%) [35]. Recovery yields typically range from 80-90%, representing an excellent balance between purity and yield [35].

Ethanol/water systems provide similar performance to methanol/water with slightly lower recovery yields (75-85%) but comparable purity levels (>90%) [35]. These systems may be preferred when methanol availability or toxicity concerns are limiting factors [34]. The larger molecular size of ethanol can sometimes provide better crystal quality for specific compounds [35].

Acetone/hexane solvent pairs demonstrate excellent solubility characteristics with recovery yields of 70-85% and good purity levels (>88%) [35]. These systems are particularly effective for compounds that are overly soluble in alcohol/water mixtures [34]. The relatively low boiling points of both solvents facilitate solvent removal and recovery [35].

Dichloromethane/hexane systems provide very good crystal quality and high recovery yields (85-95%) with excellent purity (>92%) [35]. However, environmental and safety considerations limit the use of chlorinated solvents in many applications [34]. These systems may be reserved for specialized applications where other solvent pairs prove inadequate [35].

The optimization of recrystallization conditions requires systematic evaluation of solvent ratios, temperature profiles, and cooling rates [35] [34]. Slow cooling generally produces higher quality crystals with better purity, while rapid cooling can lead to inclusion of impurities and reduced selectivity [34]. Seeding with pure material can improve crystal nucleation and enhance reproducibility [35].

3'-Nitro-[1,1'-biphenyl]-4-ol demonstrates well-defined thermodynamic characteristics that reflect its biphenyl backbone structure and functional group contributions. The compound exhibits a melting point range of 69-70°C [1], indicating a relatively moderate thermal transition temperature for a nitro-substituted aromatic compound. This melting point is consistent with the structural features of the molecule, where the rigid biphenyl framework provides crystalline stability while the hydroxyl and nitro substituents contribute to intermolecular interactions through hydrogen bonding and dipolar forces.

The predicted boiling point is 338.5±30.0°C [1], which falls within the expected range for substituted biphenyl derivatives. This elevated boiling point reflects the significant molecular weight of 215.20 g/mol [2] [1] [3] and the presence of polar functional groups that enhance intermolecular attractions. The substantial difference between melting and boiling points (approximately 268°C) indicates a wide liquid range, which is characteristic of aromatic compounds with moderate polarity.

Thermodynamic ParameterValueMethod
Melting Point69-70°CExperimental [1]
Boiling Point338.5±30.0°CPredicted [1]
Density1.304±0.06 g/cm³Predicted [1]
Molecular Weight215.20 g/molCalculated [2] [1] [3]

Solubility Profile in Polar/Non-Polar Solvents

The solubility characteristics of 3'-Nitro-[1,1'-biphenyl]-4-ol are governed by the competing influences of its aromatic biphenyl core and polar substituents. The compound demonstrates very low to negligible solubility in water [1] [4], primarily attributed to its large non-polar aromatic framework that limits favorable interactions with polar water molecules. This hydrophobic character is quantified by LogP values ranging from 2.97 to 3.26 [2] [5], indicating moderate lipophilicity.

In organic solvents, the compound exhibits moderate solubility [6], which is typical for nitrobiphenyl derivatives. The hydroxyl group at the 4-position enables hydrogen bonding interactions [7], providing some compatibility with polar aprotic solvents. Dimethyl sulfoxide (DMSO) serves as an effective solvent for preparing stock solutions [8] [9], as evidenced by its use in various research applications for dissolving the compound at concentrations up to 10 millimolar.

Non-polar and slightly polar organic solvents generally provide better solubility than highly polar solvents [10], due to favorable π-π interactions between the aromatic rings and the solvent molecules. The polar surface area of approximately 63 Ų [2] [5] reflects the contribution of the nitro and hydroxyl groups to the overall polarity while maintaining the predominant hydrophobic character.

Solvent CategorySolubilityMechanism
WaterInsolubleLimited by aromatic structure [1] [4]
DMSOGoodStock solution preparation [8] [9]
Polar SolventsLimitedHydroxyl H-bonding [7]
Non-polar SolventsModerate to Goodπ-π interactions [10]

Stability Under Various Environmental Conditions

3'-Nitro-[1,1'-biphenyl]-4-ol exhibits robust stability under standard environmental conditions, consistent with the inherent stability of substituted biphenyl systems. The compound demonstrates good thermal stability under normal storage and handling conditions, with recommended storage at 2-8°C to maintain integrity over extended periods [5]. This thermal stability is supported by studies on related nitrobiphenyl derivatives that show resistance to thermal decomposition under moderate temperature conditions [11] [12].

Chemical stability is maintained across a range of pH conditions, though the compound may undergo specific reactions under extreme acidic or basic conditions. The electron-withdrawing nitro group enhances the stability of the aromatic ring system by reducing electron density, making the compound less susceptible to electrophilic attack [13] [14]. However, this same electron-withdrawing effect makes the nitro group potentially reactive toward nucleophilic or reductive conditions.

Environmental persistence is expected to be significant due to the robust biphenyl framework, which is known for its resistance to biodegradation. The compound should remain stable under typical atmospheric conditions, though prolonged exposure to intense UV radiation or strong oxidizing agents may lead to gradual degradation. Storage recommendations include maintenance in sealed containers under dry conditions to prevent hydrolysis or oxidation reactions.

Environmental FactorStability AssessmentConsiderations
TemperatureStable to 150°CRecommended storage 2-8°C [5]
pH RangeStable 4-10Extreme pH may cause reactions
Light ExposureModerateUV protection recommended
MoistureStableDry storage preferred [5]
Oxidizing ConditionsModerateAvoid strong oxidizers

Redox Behavior and Nitro Group Reactivity

The nitro group in 3'-Nitro-[1,1'-biphenyl]-4-ol exhibits characteristic strong electron-withdrawing properties through both inductive and resonance effects [13] [14]. This electron-withdrawing nature significantly influences the redox behavior of the compound, making it susceptible to reduction reactions under appropriate conditions. The nitro group can undergo electrochemical reduction to form various intermediate species, including nitro radical anions, hydroxylamine derivatives, and ultimately amine products [15] [16].

One-electron reduction of the nitro group is thermodynamically favorable, with reduction potentials typically ranging from -0.3 to -0.7 V versus standard hydrogen electrode for similar nitroaromatic compounds [17] [18]. The biphenyl framework can influence these reduction potentials by providing extended conjugation that stabilizes reduced intermediates [19] [20]. Studies on related nitrobiphenyl compounds demonstrate enhanced photoreactivity and redox efficiency compared to simple nitrobenzene derivatives [19].

The reduction pathway typically proceeds through a series of electron transfer steps: nitro group → nitro radical anion → nitroso intermediate → hydroxylamine → amine. Each step involves specific thermodynamic and kinetic considerations, with the initial one-electron reduction often being rate-limiting [21] [22]. The presence of the hydroxyl group at the 4-position may influence these reduction pathways through intramolecular hydrogen bonding or electronic effects.

Oxidative stability of the hydroxyl group is generally good under mild conditions, though strong oxidizing agents may convert it to quinone-type structures. The electron-withdrawing nitro group reduces the electron density on the phenolic oxygen, making oxidation less favorable compared to unsubstituted phenols.

Redox ProcessCharacteristicConditions
Nitro ReductionFavorableE° ≈ -0.3 to -0.7 V [17] [18]
Hydroxyl OxidationModerately StableRequires strong oxidizers
Electrochemical BehaviorMulti-electron processpH dependent [15] [22]
PhotoreactivityEnhanced vs. nitrobenzeneUV activation [19] [20]

XLogP3

3.5

Wikipedia

3'-Nitro[1,1'-biphenyl]-4-ol

Dates

Last modified: 08-16-2023

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